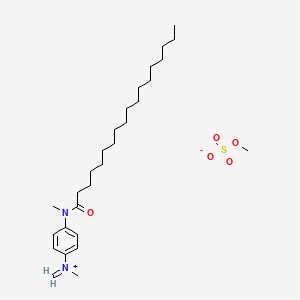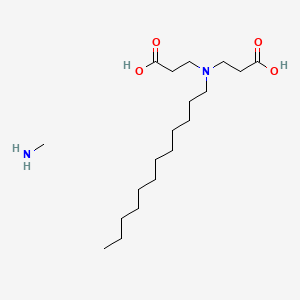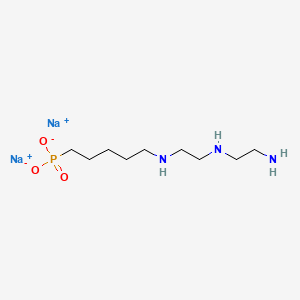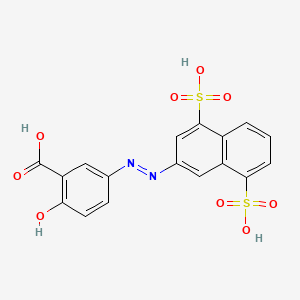
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including azo, sulfonic, and carboxylic acid groups, which contribute to its diverse reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid typically involves the diazotization of 4,8-disulpho-2-naphthylamine followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The presence of sulfonic and carboxylic acid groups allows for substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.
Wissenschaftliche Forschungsanwendungen
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye intermediate.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and staining techniques.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid involves its interaction with molecular targets through its functional groups. The azo bond can participate in electron transfer reactions, while the sulfonic and carboxylic acid groups can form hydrogen bonds and ionic interactions with various substrates. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4,8-Disulpho-2-naphthyl)azo)benzoic acid
- 3-((4,8-Disulpho-2-naphthyl)azo)phenol
- 2-((4,8-Disulpho-2-naphthyl)azo)aniline
Uniqueness
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
84455-34-5 |
|---|---|
Molekularformel |
C17H12N2O9S2 |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
5-[(4,8-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H12N2O9S2/c20-14-5-4-9(6-13(14)17(21)22)18-19-10-7-12-11(16(8-10)30(26,27)28)2-1-3-15(12)29(23,24)25/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28) |
InChI-Schlüssel |
VKENSDHOFBIEGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


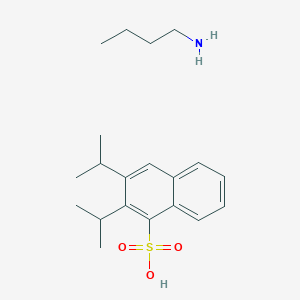

![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)





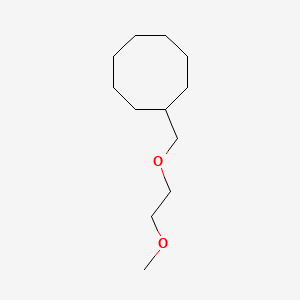

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
